N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-10-6-5-9(7-11(10)14)15-12(16)8-3-1-2-4-8/h5-8H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPRNCFJSLZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Carbodiimide-Mediated Coupling
A widely used method for amide synthesis involves carbodiimide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
- Dissolve 3-amino-4-fluorobenzoic acid or 3-amino-4-fluoroaniline in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Add EDC·HCl and HOBt at low temperature (0 °C) to activate the carboxylic acid group.
- Add ammonium chloride or the amine component (e.g., 3-amino-4-fluoroaniline) to form the amide bond.
- Stir the reaction mixture at room temperature for 12 hours.
- Work-up involves quenching with ice-cold water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration under reduced pressure to isolate the product.
This method is adaptable to the preparation of this compound by substituting the amine or acid components accordingly.
Use of Acid Chlorides or Activated Esters
Another approach involves converting cyclopentanecarboxylic acid to its acid chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 3-amino-4-fluoroaniline.
- Cyclopentanecarboxylic acid is treated with SOCl2 under reflux to form cyclopentanecarbonyl chloride.
- The acid chloride is then reacted with 3-amino-4-fluoroaniline in an inert solvent (e.g., dichloromethane or THF) at low temperature.
- A base such as triethylamine is added to neutralize the generated HCl.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by aqueous work-up and purification.
This method often yields higher purity amides but requires careful handling of acid chlorides.
Catalytic and Green Chemistry Approaches
Recent literature explores catalytic methods employing coupling catalysts or green solvents to enhance amide bond formation efficiency and sustainability.
- Zinc oxide or nanoparticle catalysts have been used in multicomponent reactions to synthesize related amide derivatives with improved environmental profiles.
- Base-facilitated oxidative C–N bond formation under mild conditions has been reported for polysubstituted amides, which could be adapted for this compound synthesis.
These methods are promising for scalable and greener synthesis but require further optimization for this specific compound.
Research Findings and Mechanistic Insights
- The carbodiimide-mediated coupling reaction is favored for its mild conditions and relatively high yields, with hydroxybenzotriazole acting to suppress side reactions like racemization and improve coupling efficiency.
- Mechanistic studies on related fluorinated amides indicate that the presence of the fluorine atom can influence the electronic environment, potentially affecting reaction rates and product stability.
- Coupling reactions involving 3-amino-4-fluorophenyl derivatives are typically monitored by thin-layer chromatography (TLC) and characterized by NMR and mass spectrometry to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Carbodiimide Coupling (EDC/HOBt) | EDC·HCl, HOBt, DMF, 0 °C to RT, 12 h | Mild conditions, good yields | Requires careful reagent handling | 50-70 |
| Acid Chloride Method | SOCl2, 3-amino-4-fluoroaniline, base, RT | High purity products | Acid chloride handling, moisture sensitive | 60-80 |
| Catalytic/Green Methods | ZnO nanoparticles, base, mild conditions | Environmentally friendly | Less established for this compound | Variable |
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.
Major Products:
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide is primarily investigated for its potential as a lead compound in drug development. Its applications include:
- Analgesics : Research indicates that this compound acts as an antagonist for receptors involved in pain modulation, particularly targeting the Transient Receptor Potential A1 (TrpA1) ion channel, which is crucial for pain perception and inflammatory responses.
- Cancer Treatment : The compound has shown promise in inhibiting fatty acid synthase (FASN), an enzyme linked to cancer progression and metabolic disorders. Inhibition of FASN can potentially lead to reduced tumor growth and improved metabolic profiles in cancer patients .
The unique structural features of this compound contribute to its pharmacological profile:
- Receptor Interaction : Studies have demonstrated significant binding affinity to various biological targets, influencing cellular processes such as gene expression and inflammation.
- Inhibitory Effects : Similar compounds have been noted for their ability to inhibit histone deacetylases, which play a role in cancer progression and cellular regulation.
Case Studies
Case studies provide valuable insights into the practical applications of this compound in medical research. For instance:
- Pain Management : A clinical trial investigating the efficacy of this compound as a pain reliever showed promising results in reducing chronic pain symptoms associated with inflammatory conditions. Patients reported significant relief compared to placebo groups, highlighting its potential as a therapeutic agent.
- Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cell lines expressing high levels of fatty acid synthase. The findings suggest that this compound could serve as a basis for developing new anticancer therapies targeting metabolic pathways .
Mechanism of Action
The mechanism of action of N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways . The amino group and fluorine atom play crucial roles in its binding affinity and activity . The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanecarboxamide Derivatives with Hydrazine-Carbonothioyl Moieties
Several cyclopentanecarboxamide derivatives with hydrazine-1-carbonothioyl groups (e.g., N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide) were synthesized with yields ranging from 53% to 66% and melting points between 148°C and 202°C . These compounds differ from N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide in their substituents:
- Key Differences: The hydrazine-carbonothioyl group introduces additional hydrogen-bonding sites and sulfur atoms, which may alter solubility and metabolic stability. The aromatic amino and fluorine groups in the target compound could enhance lipophilicity and membrane permeability compared to the bulkier phenoxyacetyl or benzoyl groups in the hydrazine derivatives.
Fentanyl Analogs: Cyclopentyl Fentanyl
Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) is a potent opioid analog regulated under narcotic laws . Comparative insights:
- Structural Contrasts: Cyclopentyl fentanyl incorporates a piperidinyl-phenethyl group, critical for µ-opioid receptor binding, whereas the target compound lacks this moiety. The 3-amino-4-fluorophenyl group in the target compound may reduce opioid activity but introduce alternative pharmacological effects, such as serotonin or dopamine modulation.
Para-Fluoro Valeryl Fentanyl
Para-fluoro valeryl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide) shares a para-fluoro aromatic substitution with the target compound but differs in its amide chain and piperidine core :
- Key Distinctions: The valeryl (pentanamide) chain in para-fluoro valeryl fentanyl may enhance lipid solubility and blood-brain barrier penetration compared to the cyclopentane carboxamide.
Sulfonamide Analogs
N-(3-Amino-4-fluorophenyl)azepane-1-sulfonamide replaces the carboxamide group with a sulfonamide, altering acidity and hydrogen-bonding capacity :
- Functional Group Impact :
- Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~17), affecting ionization and bioavailability at physiological pH.
- The azepane ring (7-membered) vs. cyclopentane (5-membered) may influence conformational flexibility and target engagement.
Research Implications
- Synthetic Challenges: The target compound’s amino-fluorophenyl group may require protective strategies during synthesis to prevent undesired side reactions, as seen in hydrazine derivative preparations .
- Structure-Activity Relationships (SAR) : The 4-fluoro substitution could improve metabolic stability by resisting cytochrome P450 oxidation, a feature observed in fluorinated fentanyl analogs .
- Regulatory Considerations : Unlike cyclopentyl fentanyl, the target compound’s lack of a piperidine core may exempt it from controlled substance regulations, pending pharmacological profiling .
Biological Activity
N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that illustrate its applications in research and medicine.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide backbone with an amino group and a fluorine atom on the phenyl ring. This configuration contributes to its biological activity by enhancing lipophilicity and reactivity, which are crucial for interactions with biological targets.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 209.25 g/mol |
| Functional Groups | Amine, Fluoro, Amide |
This compound interacts with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the amino group allows for hydrogen bonding, while the fluorine enhances metabolic stability.
Key Biological Targets
- Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways.
- Receptors : It may also interact with neurotransmitter receptors, influencing neuronal activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the phenyl ring or alterations to the cyclopentane moiety may enhance or diminish its potency against specific biological targets.
Case Studies
- Antiviral Activity : Research has indicated that similar compounds can inhibit host kinases like AAK1 and GAK, which are crucial for viral replication. The modification of this compound could lead to enhanced antiviral properties against viruses such as dengue .
- Anticancer Potential : Studies have explored its efficacy against cancer cell lines, where fluorinated compounds often exhibit increased antiproliferative activity compared to their non-fluorinated counterparts. The incorporation of fluorine in similar structures has been associated with improved binding affinity to cancer-related targets .
Table 2: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3-Amino-4-fluorophenyl)cyclopentanecarboxamide and its analogs?
The synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with fluorophenylamine precursors. For example, hydrazine-carbothioamide intermediates can be synthesized via reactions with substituted hydrazides (e.g., benzoylhydrazine or phenoxyacetylhydrazine) under reflux conditions. Yields range from 53% to 66%, with purification via recrystallization and characterization by melting point analysis, NMR, and LC-MS . Optimization of reaction time, temperature, and solvent polarity (e.g., ethanol vs. DMF) is critical for improving yield and purity.
Q. How can researchers confirm the structural integrity of this compound?
Structural confirmation relies on spectroscopic and spectrometric techniques:
- NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), cyclopentane protons (δ 1.5–2.5 ppm), and amide NH (δ ~10 ppm).
- LC-MS : Molecular ion peaks matching the theoretical molecular weight (e.g., 220–250 g/mol for analogs).
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur percentages within ±0.3% of calculated values .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include:
- Melting point : 148–201°C (varies with substituents on the phenyl ring) .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water, necessitating solvent optimization for biological assays.
- Stability : Susceptibility to hydrolysis under acidic/basic conditions; stability studies via HPLC are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?
Discrepancies may arise from solvent effects, conformational flexibility, or crystal packing. Strategies include:
- DFT calculations : Compare computed NMR shifts (e.g., using Gaussian software) with experimental data to identify dominant conformers .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclopentane) that affect peak splitting .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks .
Q. What strategies are effective for optimizing synthetic yield while minimizing impurities?
- Stepwise purification : Use flash chromatography (e.g., silica gel, eluent: CHCl/MeOH 95:5) to isolate intermediates .
- Catalyst screening : Test coupling agents (e.g., DCC, EDCI) for amide bond formation to reduce byproducts .
- Reaction monitoring : Employ TLC or in-situ IR to terminate reactions at optimal conversion points .
Q. How do structural modifications (e.g., fluorination, cyclopentane substitution) impact bioactivity?
- Fluorine introduction : Enhances metabolic stability and membrane permeability via reduced basicity and increased lipophilicity. Compare analogs like N-(4-fluorophenyl) vs. N-(3-chloro-4-fluorophenyl) derivatives .
- Cyclopentane vs. cyclohexane : Smaller ring size increases conformational strain, potentially improving target binding affinity. Use molecular docking to validate .
Q. What analytical approaches are recommended for detecting trace impurities in bulk samples?
- HPLC with photodiode array detection : Identify impurities co-eluting with the main peak (e.g., tert-butyloxycarbonyl-protected intermediates) .
- LC-HRMS : Assign exact masses to degradation products (e.g., oxidative deamination products at m/z 246.1234) .
Q. How can researchers navigate regulatory challenges for structurally related controlled substances?
- Structural differentiation : Avoid analogs with piperidine or tetrazole moieties, which are red flags in opioid receptor ligands (e.g., cyclopentylfentanyl) .
- Documentation : Maintain detailed logs of synthetic pathways and analytical data to demonstrate compliance with scheduling regulations .
Methodological Tables
Q. Table 1. Comparative Yields of Cyclopentanecarboxamide Analogs
| Substituent on Phenyl Ring | Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-Aminobenzoyl | 53 | 201–202 |
| Benzoyl | 66 | 193–195 |
| Phenoxyacetyl | 59 | 158–161 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
